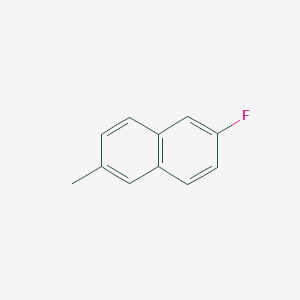

2-Fluoro-6-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKGPHTUCGWMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369473 | |

| Record name | 2-fluoro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-42-5 | |

| Record name | 2-fluoro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-6-methylnaphthalene, a fluorinated polycyclic aromatic hydrocarbon of increasing interest in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical parameters, spectral signatures, and reactivity profile. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by an understanding of the mechanistic principles driving these procedures. This guide is intended to serve as a vital resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of Fluorinated Naphthalenes

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity for biological targets.[1]

Naphthalene derivatives, in turn, represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The fusion of these two motifs in fluorinated naphthalene derivatives, such as this compound, presents a compelling strategy for the development of novel therapeutic agents with enhanced pharmacological profiles.[2][3] Understanding the fundamental physical and chemical properties of these building blocks is paramount to their effective utilization in rational drug design.

Molecular Structure and Identification

This compound is a substituted naphthalene derivative characterized by a fluorine atom at the 2-position and a methyl group at the 6-position of the naphthalene ring system.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 324-42-5 | [4][5] |

| Molecular Formula | C₁₁H₉F | [4][5] |

| Molecular Weight | 160.19 g/mol | [2][5] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)F | [2] |

| InChIKey | IKKGPHTUCGWMPE-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data is limited, predicted values provide a useful estimation.

Table 2: Physical Properties of this compound

| Property | Predicted Value | Source |

| Melting Point | 73 °C | [6] |

| Boiling Point | 247.5 ± 9.0 °C | [6] |

| Density | 1.112 ± 0.06 g/cm³ | [6] |

| Solubility | Data not available |

The introduction of the fluorine atom is expected to increase the lipophilicity of the molecule compared to its non-fluorinated analog, 2-methylnaphthalene. This can have significant implications for its biological activity and distribution.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties of the naphthalene ring system, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Electrophilic Aromatic Substitution

The naphthalene ring is generally more reactive towards electrophilic attack than benzene. The fluorine atom, being an ortho-, para-director but deactivating, and the methyl group, an ortho-, para-director and activating, will influence the regioselectivity of electrophilic substitution reactions. The interplay of these electronic effects can lead to a complex mixture of products, and the precise outcome will depend on the nature of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution

Aryl fluorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than other aryl halides. However, the presence of strong electron-withdrawing groups can facilitate this reaction. In the case of this compound, the absence of a strongly activating group suggests that SNAr reactions will likely require harsh conditions.

Synthesis of this compound: A Proposed Protocol

Step-by-Step Methodology (Proposed)

Causality Behind Experimental Choices: The choice of the Balz-Schiemann reaction is predicated on its reliability for the synthesis of aryl fluorides from the corresponding anilines. The low temperature for the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt. The use of tetrafluoroboric acid (HBF₄) is key as the tetrafluoroborate anion serves as the fluoride source in the subsequent thermal decomposition.

-

Diazotization:

-

Dissolve 6-methyl-2-naphthylamine in an aqueous solution of tetrafluoroboric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at low temperature to ensure complete diazotization.

-

-

Isolation of the Diazonium Salt:

-

The diazonium tetrafluoroborate salt is often insoluble and will precipitate from the reaction mixture.

-

Collect the precipitate by filtration and wash with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to remove impurities.

-

Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound.

-

The decomposition can be carried out in a high-boiling inert solvent to moderate the reaction.

-

-

Purification:

-

The crude product can be purified by techniques such as column chromatography on silica gel or distillation under reduced pressure to afford the pure this compound.

-

Self-Validating System: The success of each step can be monitored. The formation of the diazonium salt can be qualitatively assessed by a spot test with a coupling agent (e.g., 2-naphthol). The purity of the final product should be confirmed by spectroscopic methods as detailed in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause through-bond coupling (J-coupling) to nearby protons, resulting in splitting of their signals. The magnitude of these H-F coupling constants can provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. Two- and three-bond C-F couplings will also be observed for adjacent carbon atoms.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.19 g/mol ). The fragmentation pattern will be characteristic of a substituted naphthalene, with potential losses of the methyl group and the fluorine atom. High-resolution mass spectrometry can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the C-C stretching vibrations of the naphthalene ring. A strong absorption band corresponding to the C-F stretching vibration is also expected.

Applications in Drug Development and Research

The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the altered electronic properties of the naphthalene ring can modulate the binding affinity and selectivity for biological targets. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While a lack of extensive experimental data necessitates the use of predicted values and proposed protocols, this document serves as a foundational resource for researchers. The synthesis and characterization of this and related fluorinated naphthalenes will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Analytical Chemistry, 34(1), 2–15. [Link]

-

Stavber, S., & Zupan, M. (2005). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. Journal of Fluorine Chemistry, 126(4), 579-586. [Link]

-

Roe, A. (1949). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87. [Link]

-

Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Yang, Y.-M., Yao, J.-F., Yan, W., & Tang, Z.-Y. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21764–21773. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 324-42-5. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. [Link]

Sources

- 1. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 2. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 324-42-5 [amp.chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-6-methylnaphthalene

Introduction: The Structural Significance of Substituted Naphthalenes

Naphthalene and its derivatives are a cornerstone of organic chemistry, finding applications in materials science, medicinal chemistry, and as synthetic intermediates. The precise structural elucidation of these molecules is paramount to understanding their function and reactivity. 2-Fluoro-6-methylnaphthalene, a disubstituted naphthalene, presents an interesting case for nuclear magnetic resonance (NMR) spectroscopic analysis due to the distinct electronic effects of its substituents. The electron-donating methyl group and the electron-withdrawing, highly electronegative fluorine atom create a unique electronic environment within the naphthalene ring system, leading to a characteristic and predictable NMR fingerprint.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of small organic molecules. This document will delve into the theoretical prediction of the spectra, a detailed assignment of proton and carbon signals, and an exploration of the expected spin-spin coupling patterns. Furthermore, it will outline a standard experimental protocol for acquiring high-quality NMR data and discuss the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Theoretical Framework: Predicting the NMR Spectra of this compound

The prediction of ¹H and ¹³C NMR spectra is grounded in the fundamental principles of chemical shift and spin-spin coupling. The chemical environment of each nucleus, dictated by the surrounding electron density, determines its resonance frequency (chemical shift). The through-bond interactions between neighboring nuclear spins give rise to signal splitting (spin-spin coupling), providing valuable information about the connectivity of the molecule.

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the interplay of the inductive and resonance effects of the fluorine and methyl substituents. The fluorine atom, being highly electronegative, will deshield nearby nuclei through its inductive effect. Conversely, its ability to donate a lone pair of electrons into the aromatic system (a +M or +R effect) will shield the ortho and para positions. The methyl group is a weak electron-donating group, which will cause a slight shielding of the aromatic nuclei.

The analysis of related compounds, such as 2-methylnaphthalene and various fluoronaphthalenes, provides a solid foundation for predicting the spectral features of this compound.[1][2]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals in the aromatic region (typically δ 7.0-8.0 ppm) and a singlet for the methyl protons in the aliphatic region (around δ 2.5 ppm).[3] The aromatic protons will display characteristic splitting patterns due to ortho, meta, and para couplings, as well as coupling to the ¹⁹F nucleus.

Key Features of the Predicted ¹H NMR Spectrum:

-

Methyl Protons (H-7): A singlet integrating to three protons, expected around δ 2.5 ppm.

-

Aromatic Protons: Six protons in the aromatic region, with complex splitting patterns due to H-H and H-F couplings.

The predicted chemical shifts and multiplicities are detailed in the table below. The numbering convention used for the naphthalene ring is as follows:

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 | ~7.8 | dd | ³J(H1-H3) ≈ 1.5, ⁴J(H1-F) ≈ 5.0 |

| H-3 | ~7.2 | dd | ³J(H3-H4) ≈ 8.5, ³J(H3-F) ≈ 9.0 |

| H-4 | ~7.8 | d | ³J(H4-H3) ≈ 8.5 |

| H-5 | ~7.6 | s | |

| H-7 | ~7.3 | d | ³J(H7-H8) ≈ 8.5 |

| H-8 | ~7.7 | d | ³J(H8-H7) ≈ 8.5 |

| -CH₃ | ~2.5 | s |

Predicted ¹³C NMR Spectrum: Unambiguous Carbon Assignment

The ¹³C NMR spectrum of this compound will show 11 distinct signals, one for each unique carbon atom. The chemical shifts will be influenced by the substituents and the position of the carbon within the fused ring system. A key feature will be the large one-bond carbon-fluorine coupling (¹JCF) for C-2, which is typically in the range of 240-250 Hz. Smaller two- and three-bond couplings (²JCF and ³JCF) will also be observed for carbons ortho and meta to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-1 | ~115 | ²JCF ≈ 25 |

| C-2 | ~160 (d) | ¹JCF ≈ 245 |

| C-3 | ~110 | ²JCF ≈ 21 |

| C-4 | ~130 | ³JCF ≈ 8 |

| C-4a | ~130 | ⁴JCF ≈ 3 |

| C-5 | ~128 | |

| C-6 | ~138 | |

| C-7 | ~127 | |

| C-8 | ~125 | |

| C-8a | ~134 | |

| -CH₃ | ~21 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug.

Caption: Workflow for NMR sample preparation.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C is much less sensitive than ¹H.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Techniques for Structural Confirmation

To provide unequivocal assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak indicates a proton attached to a specific carbon atom, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the carbon skeleton of the molecule.

Caption: Logical workflow for structure elucidation using 2D NMR.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals in this compound can be achieved. For instance, the HMBC spectrum would show correlations from the methyl protons to C-6, C-5, and C-7, confirming the position of the methyl group.

Conclusion: A Powerful Approach to Structural Elucidation

The comprehensive NMR spectral analysis of this compound, combining 1D and 2D techniques, provides a robust methodology for its structural characterization. The predictable nature of the ¹H and ¹³C NMR spectra, governed by the electronic effects of the fluoro and methyl substituents, allows for a detailed and confident assignment of all signals. The experimental protocols outlined in this guide provide a framework for acquiring high-quality data, which is essential for accurate spectral interpretation. For researchers in drug discovery and materials science, a thorough understanding and application of these NMR techniques are indispensable for the unambiguous determination of molecular structure, which is a critical step in the development of new chemical entities.

References

-

PubChem. 2-Methylnaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

Unraveling the Molecular Blueprint: The Mass Spectrometry Fragmentation Pattern of 2-Fluoro-6-methylnaphthalene

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-fluoro-6-methylnaphthalene (C₁₁H₉F). For researchers in synthetic chemistry, drug discovery, and analytical science, a deep understanding of mass spectrometry fragmentation is not merely procedural—it is fundamental to confirming molecular identity, elucidating structure, and profiling impurities. This document moves beyond a simple listing of fragments to explain the causal chemical principles driving the molecular dissociation, offering a predictive framework grounded in established theory and comparative data from analogous structures.

Introduction to Electron Ionization and Molecular Structure

Electron Ionization (EI) mass spectrometry is a cornerstone analytical technique that provides a reproducible "fingerprint" of a molecule through fragmentation analysis.[1] The process begins by bombarding the analyte molecule with high-energy electrons (typically 70 eV), causing the ejection of one of its own electrons to form a positively charged radical cation, known as the molecular ion (M⁺˙).[2] This molecular ion is energetically unstable and rapidly undergoes a series of dissociation and rearrangement reactions, breaking apart into a cascade of smaller, charged fragment ions and neutral radicals or molecules.[1][3] The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique spectrum of relative ion abundances versus m/z.

The fragmentation behavior of this compound is dictated by its distinct structural features:

-

A Stable Naphthalene Core: The robust, aromatic ring system provides significant stability, suggesting that the molecular ion will be prominent in the spectrum.

-

A Methyl Group: This substituent is prone to benzylic cleavage, specifically the loss of a hydrogen radical to form a highly stable cation.

-

A Fluoro Group: As a halogen, fluorine influences fragmentation through the potential loss of a fluorine radical or the neutral elimination of hydrogen fluoride (HF).[4]

The molecular weight of this compound is 160.19 g/mol , which means its molecular ion (M⁺˙) will be detected at m/z 160.[5]

Predicted Fragmentation Pathways and Mechanistic Rationale

The fragmentation of this compound is initiated by the formation of the molecular ion at m/z 160 . The subsequent fragmentation pathways are driven by the formation of the most stable possible product ions. The primary fragmentation events are detailed below.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

The most common fragmentation pathway for alkyl-aromatic compounds is the loss of a hydrogen radical from the alkyl group.

-

[M-H]⁺ (m/z 159): The loss of a single hydrogen radical (H•) from the methyl group results in the formation of a highly stable cation at m/z 159. This stability arises from the expansion of the naphthalene ring system to form a tropylium-like ion or a resonance-stabilized naphthylmethyl cation. This fragment is predicted to be one of the most abundant, if not the base peak, in the spectrum, a behavior observed in analogous compounds like 2-methylnaphthalene.[6][7]

Pathway B: Halogen-Associated Cleavages

The presence of the fluorine atom introduces two characteristic fragmentation routes.

-

[M-HF]⁺˙ (m/z 140): The elimination of a neutral hydrogen fluoride (HF) molecule is a characteristic fragmentation for many fluorinated aromatic compounds.[4] This rearrangement reaction results in a radical cation at m/z 140.

-

[M-F]⁺ (m/z 141): Direct cleavage of the C-F bond leads to the loss of a fluorine radical (F•), producing a cation at m/z 141.

Pathway C: Methyl Group Cleavage

-

[M-CH₃]⁺ (m/z 145): The loss of a methyl radical (CH₃•) through the cleavage of the bond connecting it to the aromatic ring yields the 2-fluoronaphthyl cation at m/z 145.

Secondary Fragmentation

The stable aromatic core of the primary fragments can undergo further dissociation, typically through the loss of small, neutral molecules like acetylene (C₂H₂).

-

From m/z 141 to m/z 115: The [M-F]⁺ ion may lose acetylene (26 Da) to form a fragment at m/z 115.

-

From m/z 140 to m/z 114: The [M-HF]⁺˙ ion could also lose acetylene to yield a fragment at m/z 114.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Predicted Relative Abundance |

| 160 | [M]⁺˙ | - | C₁₁H₉F⁺˙ | High |

| 159 | [M-H]⁺ | H• | C₁₁H₈F⁺ | Very High (Potential Base Peak) |

| 145 | [M-CH₃]⁺ | CH₃• | C₁₀H₆F⁺ | Moderate |

| 141 | [M-F]⁺ | F• | C₁₁H₉⁺ | Moderate to Low |

| 140 | [M-HF]⁺˙ | HF | C₁₁H₈⁺˙ | Moderate |

| 115 | [C₉H₇]⁺ | F•, C₂H₂ | C₉H₇⁺ | Low |

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and its primary fragments can be visualized as a fragmentation pathway diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrum Acquisition

This protocol outlines a standard method for acquiring the EI mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that ensures the sample is pure and thermally stable upon entry into the ion source.

Instrumentation

-

A standard benchtop Gas Chromatograph system coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution from the stock solution to create a working sample at a concentration of approximately 10 µg/mL. This concentration prevents detector saturation and ensures good chromatographic peak shape.

Gas Chromatography (GC) Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to handle the sample concentration.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or HP-5ms.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes to ensure elution of all components.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer (MS) Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of all relevant fragments and the molecular ion.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from entering the MS).

Data Analysis

-

Acquire the data and view the Total Ion Chromatogram (TIC).

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of this peak.

-

Analyze the spectrum to identify the molecular ion peak (m/z 160) and the key fragment ions as detailed in this guide. Compare the relative abundances to the predicted pattern.

This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides the necessary framework for researchers to confidently identify and structurally characterize this compound in their work.

References

- BenchChem. Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene.

- ResearchGate. Mass spectra of argon seeded with naphthalene, 1-methylnaphthalene and....

- Wikipedia.

- NIST WebBook. Naphthalene, 1-methyl-.

- PubMed. Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry.

- PubChem. This compound.

- YouTube.

- YouTube.

- ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.

- University of Arizona.

- NIST WebBook. Naphthalene.

- NIST WebBook. Naphthalene, 2-methyl-.

- University of Calgary.

- NIST WebBook. Naphthalene, 2-methyl-.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. whitman.edu [whitman.edu]

- 5. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 2-methyl- [webbook.nist.gov]

- 7. Naphthalene, 2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-6-methylnaphthalene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-6-methylnaphthalene, a disubstituted naphthalene derivative of interest to researchers in materials science and drug development. By delving into the principles of vibrational spectroscopy, this document serves as a detailed reference for the identification, characterization, and quality control of this compound.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.

This compound (C₁₁H₉F) is an aromatic hydrocarbon whose structure combines a naphthalene core with two key substituents: a fluorine atom and a methyl group.[1][2] These substituents significantly influence the molecule's electronic distribution and, consequently, its vibrational spectrum. Understanding the IR spectrum of this compound is crucial for confirming its identity, assessing its purity, and gaining insights into its molecular structure and bonding. This guide will detail the theoretical basis for its IR spectrum, provide a step-by-step protocol for acquiring the spectrum, and offer a thorough interpretation of the key absorption bands.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a widely used method for solid and liquid samples due to its minimal sample preparation requirements and high-quality results.

Instrumentation and Sample Preparation

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample: High-purity this compound powder.

-

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Diagram: Experimental Workflow for FT-IR Analysis

Caption: Correlation between the structural components of this compound and their corresponding IR absorption regions.

Conclusion: A Powerful Tool for Molecular Characterization

The infrared spectrum of this compound provides a detailed and unique fingerprint that is invaluable for its identification and characterization. By understanding the characteristic absorption frequencies of the naphthalene core, the aromatic C-H bonds, the methyl group, and the carbon-fluorine bond, researchers can confidently verify the structure and purity of this compound. The combination of a robust experimental protocol and a thorough understanding of structure-spectra correlations, as outlined in this guide, empowers scientists in drug development and materials research to effectively utilize infrared spectroscopy in their work.

References

-

Chawananon, S., Pirali, O., Martin-Drumel, M.-A., & Asselin, P. (2023). Rotational Spectroscopy of Fluoronaphthalenes: The Model Study of Halogenated Naphthalenes. IDEALS. [Link]

-

St. Paul's Cathedral Mission College. Infrared Spectroscopy. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 324-42-5. [Link]

-

Indian Journal of Pure & Applied Physics. (2009). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. [Link]

-

University of Burdwan. The features of IR spectrum. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

ResearchGate. (2014). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Dasari, J. R., et al. (2012). Vibrational spectroscopic study of 2, 6- and 2, 7-dimethylnaphthalenes by Density functional theory. International Journal of Advanced Research in Science and Technology, 1(2), 135-159.

- Mackenzie, S. R. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. The Journal of Physical Chemistry A, 121(43), 8414-8424.

- Kaduk, J. A., & Golab, J. T. (1999). Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B: Structural Science, 55(1), 85-94.

-

Spectroscopy Online. (2022). The Big Review IV: Hydrocarbons. [Link]

- Lambrakos, S. G., et al. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II).

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

Sources

CAS number 324-42-5 chemical information

An In-Depth Technical Guide to 3-(Trifluoromethyl)-4-nitroaniline

A Note on Chemical Identification: This guide focuses on the chemical compound 3-(Trifluoromethyl)-4-nitroaniline, also known as 4-Nitro-3-(trifluoromethyl)aniline, which corresponds to CAS Number 393-11-3 . The initial query for CAS Number 324-42-5 points to a different molecule, 2-Fluoro-6-methylnaphthalene[1]. However, the detailed requirements of the prompt for a technical guide for drug development professionals strongly suggest that the intended subject is the more functionally relevant and widely researched 3-(Trifluoromethyl)-4-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Introduction

3-(Trifluoromethyl)-4-nitroaniline, a yellow crystalline powder, is a highly versatile organic compound of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research.[2][3] Its chemical architecture, featuring a trifluoromethyl group and a nitro group on an aniline scaffold, imparts unique electronic properties and reactivity that make it a valuable building block for complex molecular synthesis.[2][3] The presence of the electron-withdrawing trifluoromethyl group enhances the chemical stability and lipophilicity of derivative compounds, which are often desirable attributes in the design of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The distinct molecular structure of 3-(Trifluoromethyl)-4-nitroaniline gives rise to a specific set of physical and spectroscopic characteristics that are crucial for its identification and application in synthesis.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 393-11-3 | [2] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2][4] |

| Molecular Weight | 206.12 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [2][3] |

| Melting Point | 124-130 °C | [2] |

| Boiling Point | 204°C | [3] |

| Density | 1.220 g/mL at 25°C | [3] |

| Purity | ≥ 98.0% (HPLC) | [2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(Trifluoromethyl)-4-nitroaniline. Key spectral data are summarized below.

| Technique | Key Data Points | Source |

| ¹H NMR | Spectra available for review. | [5] |

| ¹³C NMR | Spectra available for review. | [6] |

| FT-IR (cm⁻¹) | 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [7] |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with molecular weight. | [8] |

Synthesis and Production

The industrial production of 3-(Trifluoromethyl)-4-nitroaniline typically involves multi-step synthesis pathways that require precise control over reaction conditions to ensure high purity and yield.[3] A common synthetic approach begins with aromatic precursors that undergo nitration and trifluoromethylation reactions.[3] The strategic placement of the nitro and trifluoromethyl groups on the aniline ring is critical for the compound's subsequent reactivity in building more complex molecules.

Diagram 1: Representative Synthetic Pathway

Caption: A generalized workflow for the synthesis of 3-(Trifluoromethyl)-4-nitroaniline.

Applications in Research and Development

The utility of 3-(Trifluoromethyl)-4-nitroaniline is primarily as a key intermediate in the synthesis of a wide range of high-value chemical products.[2][3]

Pharmaceutical Development

This compound is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] It is notably used in the preparation of Flutamide, a non-steroidal anti-androgen drug employed in the treatment of prostate cancer.[7] The trifluoromethyl group in these structures is crucial for modulating the molecule's binding affinity to target receptors and its overall pharmacokinetic profile.

Agrochemicals

In the agricultural sector, 3-(Trifluoromethyl)-4-nitroaniline serves as a foundational element in the creation of modern herbicides and pesticides.[2][3] The functional groups of this molecule contribute to the enhanced efficacy and target specificity of the resulting agrochemical, allowing for more effective pest and weed management.[2]

Materials Science and Dyes

The unique electronic properties imparted by the nitro and trifluoromethyl groups make this compound a valuable component in the development of specialty dyes, pigments, and advanced polymers.[2] These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.[2]

Diagram 2: Application Domains

Caption: Core application areas stemming from 3-(Trifluoromethyl)-4-nitroaniline.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 3-(Trifluoromethyl)-4-nitroaniline is paramount for its use in cGMP (current Good Manufacturing Practice) environments and high-precision research.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with typical specifications requiring ≥98.0% purity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and to detect volatile impurities.[9]

Protocol: Purity Assessment by HPLC

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 3-(Trifluoromethyl)-4-nitroaniline in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

Sample Preparation: Prepare the sample to be tested in the same solvent and at a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

-

Analysis: Inject both the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

The causality for using a C18 column lies in its non-polar stationary phase, which effectively retains the moderately polar 3-(Trifluoromethyl)-4-nitroaniline, allowing for excellent separation from more polar or non-polar impurities under reverse-phase conditions.

Safety, Handling, and Storage

Proper handling of 3-(Trifluoromethyl)-4-nitroaniline is essential to ensure laboratory safety.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.[10]

-

Irritation: Causes skin and serious eye irritation.[10]

-

Respiratory: May cause respiratory irritation.[10]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][11] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

-

First Aid:

Conclusion

3-(Trifluoromethyl)-4-nitroaniline (CAS 393-11-3) is a cornerstone intermediate in the chemical industry, with profound implications for drug discovery, agricultural science, and material innovation. Its unique molecular features provide a robust platform for the synthesis of high-performance molecules. A thorough understanding of its properties, synthetic pathways, and safety protocols is crucial for any researcher or scientist looking to leverage this versatile compound in their work. The continued exploration of its reactivity and applications promises to yield further innovations across multiple scientific disciplines.

References

Sources

- 1. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 8. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]

- 9. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 324-42-5 | CAS DataBase [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound, CasNo.324-42-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. Product Search - BuyersGuideChem [buyersguidechem.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. 2-氟-6-甲基萘CAS号324-42-5-化工百科 – 960化工网 [m.chem960.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. 4-Fluorophenylacetic acid | CAS#:405-50-5 | Chemsrc [chemsrc.com]

- 22. fishersci.com [fishersci.com]

- 23. mdpi.com [mdpi.com]

- 24. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. chiron.no [chiron.no]

molecular structure and conformation of 2-Fluoro-6-methylnaphthalene

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide emphasizes a robust computational chemistry workflow to elucidate its three-dimensional structure, preferred conformation, and the rotational dynamics of its methyl group. The methodologies and findings presented herein serve as a blueprint for the characterization of similarly substituted naphthalene derivatives, which are crucial for applications in rational drug design and the development of novel organic materials.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a myriad of chemical applications, from dye synthesis to pharmaceuticals. The strategic placement of substituents on the naphthalene core can dramatically alter its physicochemical and biological properties. The subject of this guide, this compound (CAS No: 324-42-5, Molecular Formula: C₁₁H₉F), incorporates two key functional groups that are of particular importance in drug development.[1][2][3]

The fluorine atom is a bioisostere for the hydrogen atom but with significantly different electronic properties. Its high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and form key interactions with biological targets. The methyl group, a small lipophilic moiety, can enhance binding to hydrophobic pockets in proteins and improve membrane permeability.

Understanding the precise three-dimensional arrangement of these substituents and the conformational flexibility of the molecule is paramount for predicting its behavior in a biological system. This guide outlines the methodologies to define the molecular structure and conformational preferences of this compound, providing a foundational understanding for its application in structure-based drug design and other molecular sciences.

Synthesis and Spectroscopic Characterization

While a multitude of synthetic routes to substituted naphthalenes exist, the synthesis of this compound is not as widely documented as for other derivatives. However, general synthetic strategies for fluorinated and methylated naphthalenes can be adapted. A plausible synthetic approach could involve the fluorination of a 6-methyl-2-naphthol or a related precursor using a suitable fluorinating agent, or a multi-step synthesis starting from a different substituted naphthalene.[4]

Spectroscopic characterization provides crucial, albeit indirect, information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of hydrogen atoms in the aromatic region and the methyl group.

-

¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database, which confirms the presence of eleven distinct carbon environments.[5]

-

¹⁹F NMR: Fluorine NMR would show a signal characteristic of the C-F bond, and its coupling to neighboring protons could give further structural insights.

-

-

Vibrational Spectroscopy (IR and Raman):

-

Infrared and Raman spectroscopy can identify characteristic vibrational modes of the naphthalene core, as well as the C-F and C-H stretching and bending frequencies of the substituents. Theoretical calculations, as described in the next section, are invaluable for assigning the observed spectral bands.[3]

-

Computational Methodology: A Pathway to Structural Elucidation

Given the scarcity of experimental structural data, a computational approach is the most effective way to gain a deep understanding of the . The following workflow outlines a robust protocol for such a study.

Selection of Computational Software and Theoretical Level

A variety of quantum chemistry software packages are suitable for this type of analysis, including GAMESS, Q-Chem, and Schrödinger's suite of tools.[1][2][6]

The choice of the theoretical level is critical for obtaining accurate results. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size. A recommended approach would be to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-311+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of the fluorine atom, and polarization functions (d,p) are necessary for describing the bonding environment accurately.

Step-by-Step Computational Workflow

The following diagram illustrates the key steps in the computational analysis of this compound.

Caption: 2D structure of this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths | Bond Angles | ||

| C2-F | ~1.35 | C1-C2-C3 | ~120.5 |

| C6-C(methyl) | ~1.51 | C5-C6-C7 | ~121.0 |

| C-C (aromatic) | 1.37 - 1.43 | C5-C6-C(methyl) | ~119.5 |

| C(methyl)-H | ~1.09 | H-C(methyl)-H | ~109.5 |

Note: These are typical values expected from a DFT calculation and should be confirmed by a specific calculation.

Conformational Analysis of the Methyl Group

The rotation of the methyl group is expected to have a relatively low energy barrier. The potential energy profile will likely show a six-fold periodicity due to the symmetry of the methyl group and the planarity of the naphthalene ring, with three minima and three maxima. However, due to the asymmetry of the substitution on the naphthalene ring, two distinct minima and two distinct transition states are more likely.

The stable conformers will likely have one C-H bond of the methyl group eclipsing the plane of the naphthalene ring to minimize steric interactions with the adjacent hydrogen atom on the ring. The rotational barrier is expected to be in the range of 1-3 kcal/mol, which is typical for methyl rotation in similar aromatic systems. This low barrier indicates that at room temperature, the methyl group is essentially a free rotor.

Caption: A simplified energy profile for methyl group rotation.

Implications for Drug Development and Materials Science

A detailed understanding of the structure and conformation of this compound is crucial for its application in drug discovery.

-

Structure-Based Drug Design: The precise 3D coordinates of the stable conformers are essential for molecular docking studies to predict the binding mode and affinity of the molecule to a biological target.

-

Pharmacokinetic Properties: The conformational preferences can influence properties such as solubility and membrane permeability. The fluorine atom's position and its interaction with the methyl group can affect the molecule's overall polarity and lipophilicity.

-

Materials Science: For applications in organic electronics, the packing of molecules in the solid state is critical. The molecular shape and conformational flexibility are key determinants of the crystal packing and, consequently, the material's electronic properties.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the . In the absence of direct experimental structural data, a robust computational methodology provides a powerful tool for elucidating the key structural features and dynamic properties of this molecule. The insights gained from such studies are invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of new molecules with desired properties.

References

Sources

- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 2. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

solubility of 2-Fluoro-6-methylnaphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-6-methylnaphthalene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a practical whitepaper, detailing the theoretical principles and validated methodologies required to generate reliable solubility profiles.

Introduction: The Critical Role of Solubility

This compound is a fluorinated aromatic hydrocarbon, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value materials. The solubility of such an intermediate is a critical physicochemical parameter that governs every stage of development, from reaction kinetics and process design to purification, formulation, and bioavailability. Poorly characterized solubility can lead to significant challenges, including inefficient reactions, low yields during crystallization, and formulation failures.

This guide eschews a rigid template, instead adopting a logical workflow that mirrors the scientific process. We begin with the foundational thermodynamic principles of dissolution, transition to predictive models for intelligent solvent selection, provide detailed protocols for robust experimental determination, and conclude with the analytical validation necessary to ensure data integrity. This holistic approach is designed to empower the researcher to not only generate data but to understand the causality behind it.

Foundational Principles of Dissolution

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main energy-driven steps[1][2]:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For stable crystals, this is an energy-intensive step (endothermic).

-

Solvation Energy: The energy released when the freed solute molecules interact with the solvent molecules. This is an energy-releasing step (exothermic).

A compound dissolves when the energy released during solvation is sufficient to overcome the crystal lattice energy. This fundamental balance is often simplified by the adage, "like dissolves like," which correlates solubility with the similarity of intermolecular forces between the solute and solvent[3][4]. These forces include:

-

Dispersion Forces (van der Waals): Present in all molecules, dominant in nonpolar compounds.

-

Dipolar Forces: Occur between molecules with permanent dipoles.

-

Hydrogen Bonding: A strong type of dipolar interaction involving H bonded to N, O, or F.

Given its structure, this compound is primarily a nonpolar, aromatic molecule with a slight increase in polarity due to the C-F bond. It lacks hydrogen bond donating capabilities but may act as a very weak hydrogen bond acceptor. Therefore, its solubility is expected to be highest in nonpolar or moderately polar aprotic solvents.

Physicochemical Profile and Solvent Selection

A logical approach to solubility studies begins with characterizing the solute and creating a rational basis for solvent selection.

Properties of this compound

While experimental data is scarce, computational properties provide a valuable starting point for solubility predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F | PubChem |

| Molecular Weight | 160.19 g/mol | PubChem |

| CAS Number | 324-42-5 | PubChem |

| XLogP3 (Computed) | 3.6 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 (Fluorine) | PubChem |

The high XLogP3 value suggests significant lipophilicity and predicts poor aqueous solubility but favorable solubility in organic solvents.

Strategic Solvent Selection

A range of solvents spanning different polarity classes and intermolecular force capabilities should be selected for initial screening. Hansen Solubility Parameters (HSP) offer a more nuanced approach than a single polarity index by deconstructing the total cohesive energy of a substance into three components[5][6][7]:

-

δd: Energy from dispersion forces

-

δp: Energy from polar forces

-

δh: Energy from hydrogen bonding

The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSPs of a solute (1) and a solvent (2) in "Hansen space" can be calculated. A smaller distance implies higher affinity.

Table of Potential Organic Solvents for Screening:

| Solvent | Class | Polarity Index | δd | δp | δh |

| n-Heptane | Nonpolar, Aliphatic | 0.1 | 15.1 | 0.0 | 0.0 |

| Toluene | Nonpolar, Aromatic | 2.4 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | Polar, Aprotic | 3.1 | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | Polar, Aprotic | 4.0 | 16.8 | 5.7 | 8.0 |

| Ethyl Acetate | Polar, Aprotic | 4.4 | 15.8 | 5.3 | 7.2 |

| Acetone | Polar, Aprotic | 5.1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | Polar, Aprotic | 5.8 | 15.3 | 18.0 | 6.1 |

| Isopropanol | Polar, Protic | 3.9 | 15.8 | 6.1 | 16.4 |

| Ethanol | Polar, Protic | 4.3 | 15.8 | 8.8 | 19.4 |

| Methanol | Polar, Protic | 5.1 | 14.7 | 12.3 | 22.3 |

This diverse set allows for probing the compound's solubility behavior across a spectrum of intermolecular interactions.

Sources

- 1. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

electrophilic and nucleophilic substitution reactions of 2-Fluoro-6-methylnaphthalene

An In-depth Technical Guide to the Substitution Reactions of 2-Fluoro-6-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a disubstituted polycyclic aromatic hydrocarbon featuring a naphthalene core, a scaffold of significant interest in medicinal chemistry and materials science. The reactivity of this molecule is governed by the complex interplay between the electron-donating, activating methyl group and the electron-withdrawing, deactivating fluoro group. This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic aromatic substitution reactions of this compound. We will delve into the theoretical principles governing regioselectivity, present detailed reaction mechanisms, and provide actionable experimental protocols for key transformations. This document serves as a foundational resource for scientists seeking to functionalize this versatile molecular framework.

Introduction to this compound

The Naphthalene Scaffold in Modern Chemistry

Naphthalene and its derivatives are privileged structures in drug discovery and materials science. Their rigid, planar, and lipophilic nature allows them to participate in crucial π-stacking interactions with biological targets, such as enzymes and nucleic acids. The presence of multiple, distinct positions on the two fused rings provides a rich canvas for synthetic modification, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Core Properties and Substituent Effects

The reactivity of this compound (CAS: 324-42-5) is not straightforward and must be analyzed through the lens of its constituent functional groups and the inherent properties of the naphthalene ring system.[1][2][3]

-

Naphthalene Core: In electrophilic aromatic substitution (SEAr), the α-positions (1, 4, 5, 8) of naphthalene are kinetically favored and more reactive than the β-positions (2, 3, 6, 7). This is due to the formation of a more stable carbocation intermediate (Wheland intermediate) upon attack at an α-position, where resonance delocalizes the charge while preserving one intact benzene ring.[4]

-

Methyl Group (-CH₃): Located at the C6 position, the methyl group is an activating group. It donates electron density to the ring system via hyperconjugation and a weak inductive effect. As an ortho, para-director, it enhances the nucleophilicity of the C5 and C7 positions.

-

Fluoro Group (-F): Positioned at C2, the fluorine atom exhibits a dual nature. Due to its high electronegativity, it strongly withdraws electron density through the σ-bond (inductive effect), making the ring less reactive overall (deactivating) compared to benzene.[5][6] However, it possesses lone pairs that can be donated to the π-system (resonance effect), which directs incoming electrophiles to the ortho (C1, C3) and para (C6) positions.[6] In nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine activates the carbon it is attached to for nucleophilic attack and makes it an excellent leaving group.[7]

Electrophilic Aromatic Substitution (SEAr)

Predicting Regioselectivity

The outcome of SEAr on this compound is a competition between the directing effects of the two substituents and the intrinsic reactivity of the naphthalene positions.

-

Activating Influence: The electron-donating methyl group at C6 strongly activates the ortho positions C5 (an α-position) and C7 (a β-position).

-

Directing Influence: The deactivating fluoro group at C2 directs towards C1 (an α-position) and C3 (a β-position).

-

Combined Analysis: The most favorable position for electrophilic attack is C5 . This position benefits from being an inherently more reactive α-position and is activated by the ortho methyl group. The second most likely position is C1 , which is also an α-position and is ortho to the fluorine director. Other positions like C3 and C7 are less favored as they are less reactive β-positions.

The logical flow for determining the primary site of electrophilic attack is visualized below.

Caption: Logical workflow for predicting SEAr regioselectivity.

Nitration

Aromatic nitration is a cornerstone of SEAr, introducing a versatile nitro group that can be further transformed. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺).[8][9]

The mechanism involves the attack of the naphthalene π-system on the nitronium ion, forming a resonance-stabilized carbocation (Wheland intermediate). Subsequent deprotonation by a weak base (like HSO₄⁻) restores aromaticity.[10][11]

Caption: Mechanism of nitration for this compound.

Experimental Protocol: Bromination of this compound

This protocol describes the regioselective bromination, which is expected to occur primarily at the C5 position. The use of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a potent electrophile.[8]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃), anhydrous

-

10% Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser with a drying tube.

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. Ensure all glassware is oven-dried to prevent reaction with moisture.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM inside the flask.

-

Catalyst Addition: Carefully add anhydrous FeBr₃ (0.1 eq) to the solution. The mixture may change color.

-

Bromine Addition: Dilute bromine (1.1 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of polybrominated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-cold 10% sodium thiosulfate solution to destroy any excess bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Trustworthiness Note: These washing steps are critical to remove the acid catalyst and any aqueous impurities, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 5-Bromo-2-fluoro-6-methylnaphthalene.

Nucleophilic Aromatic Substitution (SNAr)

Theoretical Background and Mechanism

SNAr reactions proceed via a two-step addition-elimination mechanism, which is distinct from the SN1/SN2 pathways seen in aliphatic chemistry.[7]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C2 bearing the fluorine). This step is typically rate-determining and forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[7] The high electronegativity of fluorine helps to stabilize this anionic intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion). The C-F bond, despite its strength, is broken in this fast, energetically favorable step.[7]

For this compound, the reaction is disfavored by the electron-donating methyl group. Therefore, SNAr reactions on this substrate generally require forcing conditions (high temperatures, strong nucleophiles) or the prior installation of a strong electron-withdrawing group (e.g., a nitro group) on the ring to activate it.[12][13]

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. This compound | CAS: 324-42-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | C11H9F | CID 2727845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens | MDPI [mdpi.com]

A Prospective Computational and Theoretical Investigation of 2-Fluoro-6-methylnaphthalene: A Guide for Researchers

Abstract

This technical guide presents a comprehensive framework for the theoretical and computational characterization of 2-Fluoro-6-methylnaphthalene, a molecule of interest in medicinal chemistry and materials science. While dedicated computational studies on this specific fluorinated naphthalene derivative are not yet prevalent in the literature, this document outlines a robust, multi-faceted computational workflow. By leveraging well-established quantum chemical methods, particularly Density Functional Theory (DFT), this guide provides researchers, scientists, and drug development professionals with a detailed protocol to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. The proposed methodologies are grounded in practices validated by numerous studies on analogous naphthalene derivatives, ensuring a scientifically rigorous approach to predicting the physicochemical behavior of this compound and accelerating its potential applications.

Introduction: The Rationale for Investigating this compound

Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons that serve as crucial scaffolds in the development of pharmaceuticals, organic electronic materials, and fluorescent probes. The strategic introduction of substituents, such as a methyl group and a fluorine atom, can significantly modulate the parent molecule's properties. The methyl group can enhance lipophilicity and participate in van der Waals interactions, while the highly electronegative fluorine atom can alter the electronic distribution, metabolic stability, and binding affinity of the molecule.

This compound (C₁₁H₉F) is a disubstituted naphthalene with a molecular weight of approximately 160.19 g/mol .[1][2] Its chemical structure, identified by the CAS number 324-42-5, combines the features of both methyl and fluoro substitutions.[1][2][3] Understanding the interplay of these functional groups on the naphthalene core is paramount for predicting its chemical reactivity, biological activity, and material properties. Computational chemistry offers a powerful, cost-effective, and time-efficient avenue for such investigations before embarking on extensive experimental synthesis and testing.

This guide details a prospective theoretical study of this compound, providing a step-by-step methodology for a comprehensive in silico analysis.

Proposed Computational Methodology: A Self-Validating System

The cornerstone of this proposed study is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT, particularly with the B3LYP functional, has demonstrated high accuracy in predicting the properties of organic molecules, offering a favorable balance between computational cost and accuracy.[5][6]

Software and Theoretical Level

All calculations would be performed using a quantum chemistry software package such as Gaussian. The selection of the B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is proposed.[4][5][7] This combination is well-suited for capturing the electronic and vibrational nuances of aromatic systems containing halogens.

Workflow for Computational Analysis

The proposed computational workflow is designed to be a self-validating system, where the results from one stage inform and corroborate the findings of the next.

Caption: Key electronic properties derived from computational analysis.

Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, like naphthalene derivatives, are of interest for their potential nonlinear optical (NLO) properties. [8]These properties are crucial for applications in optoelectronics and photonics. [9]Computational methods can predict the first-order hyperpolarizability (β), a key parameter for assessing a molecule's NLO response.

Protocol for NLO Property Calculation:

-

Perform a frequency-dependent calculation at the B3LYP/6-311++G(d,p) level of theory.

-